

Podofilox-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Podofilox-d6

Cat. No.: B10823378

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Podofilox-d6**, a deuterated analog of the potent antimitotic agent Podofilox. This document details its chemical properties, biological activities, and relevant experimental protocols, serving as a valuable resource for professionals in drug discovery and development.

Chemical Identity and Structure

Podofilox is a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species.^[1] Its deuterated form, **Podofilox-d6**, serves as an essential internal standard for the precise quantification of Podofilox and its metabolites in biological matrices using mass spectrometry-based methods.^[2]

CAS Number:

- Podofilox: 518-28-5^[3]^[4]
- Podofilox-d6:** A specific CAS number for **Podofilox-d6** is not consistently reported in publicly available databases. It is often identified by its chemical name and molecular formula.

Chemical Structure:

The chemical structure of Podofilox consists of a fused four-ring system.^[1] In **Podofilox-d6**, six hydrogen atoms on the two methoxy groups of the trimethoxyphenyl ring are replaced by

deuterium atoms.[2]

Chemical Formula:

- Podofilox: $C_{22}H_{22}O_8$ [3]
- **Podofilox-d6**: $C_{22}H_{16}D_6O_8$ [2][5]

Molecular Weight:

- Podofilox: 414.41 g/mol [3][4]
- **Podofilox-d6**: Approximately 420.4 g/mol [2][6]

Quantitative Data Summary

The following table summarizes key quantitative data for Podofilox.

Property	Value	Reference(s)
Molecular Formula	$C_{22}H_{22}O_8$	[3]
Molecular Weight	414.41 g/mol	[3]
IC ₅₀ (Tubulin Polymerization)	0.6 μ M (isolated chicken brain tubulin)	[2]
IC ₅₀ (DLBCL Cell Lines)	0.0098-0.017 μ M	[2]
Peak Serum Levels (Topical)	1 to 17 ng/mL (after application of 0.1 to 1.5 mL of 0.5% solution)	[7][8]
Elimination Half-life (Topical)	1.0 to 4.5 hours	[7][8]

Mechanism of Action

Podofilox exerts its biological effects through a dual mechanism of action, making it a subject of significant interest in cancer research and immunology.

Inhibition of Microtubule Polymerization

The primary and most well-characterized mechanism of action of Podofilox is the inhibition of tubulin polymerization.[9][10][11] By binding to the colchicine-binding site on β -tubulin, Podofilox prevents the assembly of microtubules, which are essential components of the mitotic spindle.[11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cells.[2][9]

Enhancement of cGAMP-STING Signaling

Recent research has unveiled a novel immunomodulatory role for Podofilox. It has been identified as a potent enhancer of the cyclic GMP-AMP (cGAMP)–stimulator of interferon genes (STING) signaling pathway.[12][13] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. Podofilox enhances cGAMP-mediated STING activation, leading to increased production of type I interferons and other pro-inflammatory cytokines, thereby promoting an anti-tumor immune response.[12]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of Podofilox from its natural source and a representative protocol for its quantification.

Extraction and Purification of Podophyllotoxin from *Podophyllum emodi*

This protocol is adapted from established methods for the isolation of podophyllotoxin from plant material.[1][14]

Materials:

- Dried and powdered rhizomes of *Podophyllum emodi*
- Ethanol (95%)
- Ethyl acetate
- Deionized water

- Chloroform
- Methanol
- Silica gel for preparative Thin Layer Chromatography (TLC)
- Heating mantle, rotary evaporator, filtration apparatus

Procedure:

- Extraction:
 1. Macerate 100 g of powdered Podophyllum emodi rhizomes with 500 mL of 95% ethanol at room temperature for 48 hours with occasional shaking.
 2. Filter the extract and concentrate the filtrate to approximately 100 mL using a rotary evaporator.
 3. Re-extract the plant residue with 300 mL of 95% ethanol for 24 hours, filter, and combine the filtrates.
 4. Evaporate the combined ethanol extracts to a syrupy consistency.
- Liquid-Liquid Partitioning:
 1. Add the concentrated extract to a separatory funnel containing 200 mL of deionized water.
 2. Extract the aqueous suspension three times with 150 mL of ethyl acetate each time.
 3. Combine the ethyl acetate fractions and wash them with 100 mL of deionized water.
 4. Dry the ethyl acetate layer over anhydrous sodium sulfate and evaporate to dryness to obtain the crude podophyllotoxin extract.
- Purification by Preparative TLC:
 1. Prepare preparative TLC plates with silica gel G.

2. Dissolve the crude extract in a minimal amount of chloroform:methanol (9:1 v/v) and apply it as a band onto the TLC plates.
3. Develop the plates in a chamber saturated with a mobile phase of chloroform:methanol (95:5 v/v).
4. After development, visualize the bands under UV light (254 nm). The band corresponding to podophyllotoxin can be identified by comparison with a standard.
5. Scrape the silica gel corresponding to the podophyllotoxin band and elute the compound with methanol.
6. Filter the methanolic solution and evaporate the solvent to obtain purified podophyllotoxin.
7. Further purification can be achieved by recrystallization from ethanol.

Quantitative Analysis of Podofilox by LC-MS/MS

This is a representative protocol for the quantification of Podofilox in a biological matrix, using **Podofilox-d6** as an internal standard. Specific parameters may need optimization based on the instrumentation and matrix used.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Materials:

- Podofilox analytical standard
- **Podofilox-d6** internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)

- Ultrapure water
- Biological matrix (e.g., plasma)

Procedure:

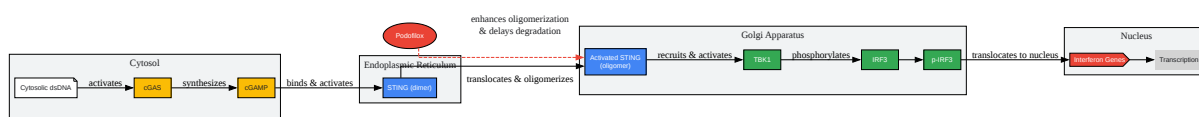
- Sample Preparation (Protein Precipitation):
 1. To 100 μL of the plasma sample, add 10 μL of the **Podofilox-d6** internal standard solution (concentration to be optimized).
 2. Add 300 μL of cold acetonitrile to precipitate the proteins.
 3. Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
 4. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 5. Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL .
 - MS/MS Conditions (Positive ESI mode):

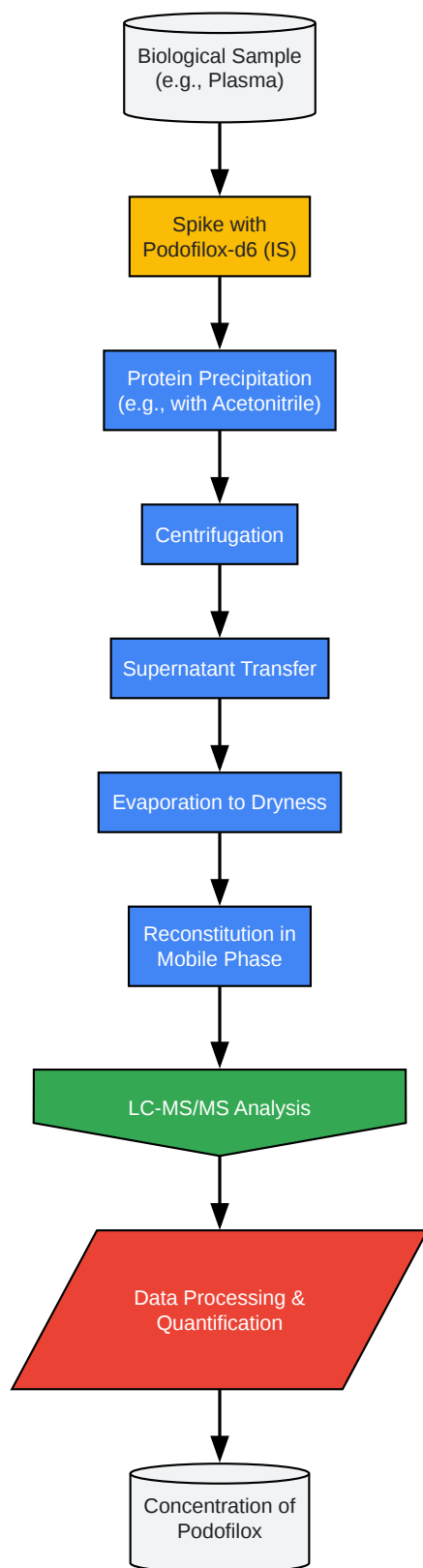
- Ion Source Parameters: Optimize spray voltage, gas temperatures, and flow rates.
- MRM Transitions:
 - Podofilox: Determine the precursor ion (e.g., $[M+H]^+$) and a suitable product ion.
 - **Podofilox-d6**: Determine the precursor ion (e.g., $[M+H]^+$, which will be +6 Da compared to Podofilox) and a corresponding product ion.
- Optimize collision energy and other compound-specific parameters for each transition.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked matrix standards.
 - Determine the concentration of Podofilox in the unknown samples from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Podofilox Enhancement of the cGAMP-STING Signaling Pathway

The following diagram illustrates the role of Podofilox in enhancing the STING signaling pathway, a key mechanism in the innate immune response to cytosolic DNA.





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